Cas no 1797367-65-7 (N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide)

N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
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- インチ: 1S/C16H19N3O2S/c20-15(17-8-4-7-13-5-2-1-3-6-13)19-11-14(12-19)21-16-18-9-10-22-16/h1-3,5-6,9-10,14H,4,7-8,11-12H2,(H,17,20)
- InChIKey: KMIWIGOKOFPMSF-UHFFFAOYSA-N
- ほほえんだ: N1(C(NCCCC2=CC=CC=C2)=O)CC(OC2=NC=CS2)C1
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-3875-20mg |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
1797367-65-7 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6471-3875-15mg |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
1797367-65-7 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6471-3875-5mg |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
1797367-65-7 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-3875-2mg |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
1797367-65-7 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6471-3875-40mg |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
1797367-65-7 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6471-3875-10mg |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
1797367-65-7 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6471-3875-10μmol |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
1797367-65-7 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-3875-2μmol |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
1797367-65-7 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6471-3875-5μmol |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
1797367-65-7 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-3875-1mg |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
1797367-65-7 | 90%+ | 1mg |
$54.0 | 2023-04-25 |
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamideに関する追加情報
Introduction to N-(3-phenylpropyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide (CAS No. 1797367-65-7)
N-(3-phenylpropyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1797367-65-7, represents a unique molecular structure that combines several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery.
The molecular framework of N-(3-phenylpropyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide) incorporates a phenylpropyl side chain, which is known for its ability to enhance binding affinity and selectivity in biological targets. This side chain is particularly valuable in the design of molecules that interact with enzymes and receptors, as it can provide the necessary steric and electronic properties to optimize pharmacokinetic profiles.
Additionally, the presence of a thiazole ring in the structure (1,3-thiazol-2-yloxy) adds another layer of complexity and functionality. Thiazole derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this moiety into the azetidine core suggests potential therapeutic applications in modulating pathways associated with these conditions.
The azetidine ring itself is a heterocyclic compound that mimics the piperazine scaffold, which is widely used in medicinal chemistry due to its favorable pharmacological properties. This structural feature may contribute to the compound's ability to interact with biological targets in a manner similar to established drugs, potentially facilitating drug-likeness and reducing the likelihood of off-target effects.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic benefits. The combination of a phenylpropyl group, a thiazole ring, and an azetidine core in N-(3-phenylpropyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide) positions it as a versatile scaffold for further derivatization and optimization. Researchers have been exploring such molecules to identify new leads for treating various diseases, including neurological disorders and chronic inflammatory conditions.
The compound's potential applications extend to its role as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features make it a valuable building block for designing molecules with enhanced efficacy and reduced toxicity. This aspect is particularly important in modern drug discovery, where the development of safer and more effective therapies is a primary goal.
Current research in this area has highlighted the importance of understanding the interactions between small molecules and biological targets at a molecular level. Computational modeling and high-throughput screening techniques have been instrumental in identifying promising candidates like N-(3-phenylpropyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide). These methods allow researchers to predict binding affinities and assess potential side effects before moving into costly and time-consuming experimental validations.
The thiazole moiety, in particular, has been the focus of numerous studies due to its broad spectrum of biological activities. Recent publications have demonstrated its role in inhibiting enzymes involved in inflammation and cancer progression. The structural motif present in N-(3-phenylpropyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide) aligns well with these findings, suggesting that it may exhibit similar properties.
The phenylpropyl group adds another dimension to the compound's potential therapeutic profile. This side chain can influence both hydrophobicity and lipophilicity, which are critical factors in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. By fine-tuning these parameters, researchers can develop molecules that exhibit optimal pharmacokinetic profiles.
In conclusion, N-(3-phenylpropyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combine several pharmacophoric elements that are known for their biological activity and potential therapeutic benefits. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that N-(3-phenylpropyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide) will play an important role in the development of novel treatments for various diseases.
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